Frovatriptan Succinate monohydrate

Catalog No.
S580848
CAS No.
158930-17-7
M.F
C18H23N3O5
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Frovatriptan Succinate monohydrate

CAS Number

158930-17-7

Product Name

Frovatriptan Succinate monohydrate

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N

SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O

Synonyms

(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate, 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, Allegro, Frova, frovatriptan, frovatriptan succinate, Frovelan, SB 209509, VML-251, VML251

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Frovatriptan succinate monohydrate is a synthetic compound primarily used for the treatment of migraine headaches. It is classified as a triptan, which are a group of medications that act as agonists at serotonin receptors, specifically the 5-hydroxytryptamine 1B and 1D receptor subtypes. The chemical designation for frovatriptan succinate is R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate, with the empirical formula C₁₄H₁₇N₃O·C₄H₆O₄·H₂O and a molecular weight of approximately 379.4 g/mol. The compound appears as a white to off-white powder that is soluble in water .

  • Frovatriptan acts as a selective agonist for serotonin 5-HT1B/1D receptors located on blood vessels in the brain [, ].
  • Activation of these receptors causes vasoconstriction (narrowing) of blood vessels, which is believed to be the primary mechanism for relieving migraine pain [].
  • Frovatriptan can cause side effects like dizziness, nausea, and fatigue [].
  • It is contraindicated for individuals with certain cardiovascular conditions or uncontrolled hypertension due to its vasoconstrictive effects [].
  • No specific data on flammability or reactivity of Frovatriptan succinate is publicly available.

Understanding Migraine Mechanisms:

Researchers utilize frovatriptan to investigate the mechanisms underlying migraine headaches. Its specific action on serotonin receptors (5-HT1B/1D) [] allows scientists to study how these receptors contribute to migraine pathophysiology. By observing the effects of frovatriptan on various aspects of migraine, such as pain perception and blood flow changes, researchers gain insights into the complex mechanisms involved in migraine attacks [].

Comparative Studies of Triptans:

Frovatriptan is often compared to other triptans in research settings to evaluate their relative efficacy, safety, and tolerability profiles. These studies help healthcare professionals understand the nuances of different triptans and determine the most suitable options for various patient populations [, ].

Investigating Long-term Management Strategies:

While primarily used for treating acute migraine attacks, frovatriptan is also being explored for its potential in managing chronic migraines. Research is ongoing to assess the effectiveness and safety of frovatriptan in preventing or reducing the frequency of migraine attacks in individuals experiencing chronic conditions [].

Typical of amines and carboxylic acids. The primary reaction involves its interaction with serotonin receptors, which leads to vasoconstriction of cranial blood vessels and alleviation of migraine symptoms. The metabolism of frovatriptan primarily occurs through cytochrome P450 1A2, resulting in several metabolites, including hydroxylated forms and desmethyl derivatives .

Frovatriptan exhibits selective agonist activity at the 5-HT1B and 5-HT1D serotonin receptors, which are implicated in the modulation of pain pathways associated with migraines. By binding to these receptors, frovatriptan causes vasoconstriction of dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides. Its pharmacokinetics indicate a mean terminal elimination half-life of approximately 26 hours, allowing for sustained therapeutic effects .

The synthesis of frovatriptan succinate typically involves multiple steps starting from simpler organic compounds. Key steps may include:

  • Formation of the tetrahydrocarbazole backbone: This involves cyclization reactions that create the core structure.
  • Introduction of the carboxamido group: This step often requires amide coupling reactions.
  • Salt formation: The compound is converted to its succinate salt form to enhance solubility and bioavailability.

The detailed synthetic pathway can vary based on specific laboratory techniques and starting materials utilized .

Frovatriptan succinate is primarily indicated for the acute treatment of migraine attacks, particularly those associated with menstrual cycles. Its efficacy in reducing headache severity and associated symptoms such as nausea and photophobia has been well-documented in clinical studies . Additionally, it may be explored for potential applications in other types of vascular headaches or related conditions.

Frovatriptan has been studied for its interactions with other medications, particularly those affecting serotonin levels. Co-administration with selective serotonin reuptake inhibitors can increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity . Other interactions may involve medications that affect hepatic metabolism via cytochrome P450 enzymes.

Frovatriptan belongs to a class of drugs known as triptans, which includes several other compounds used for migraine treatment. Here are some similar compounds:

Compound NameChemical StructureMechanismUnique Features
SumatriptanC14H21N3O5SAgonist at 5-HT1B/1D receptorsFirst triptan developed; rapid onset
RizatriptanC17H19N3O2Agonist at 5-HT1B/1D receptorsHigher potency; quicker absorption
ZolmitriptanC16H21N3O2Agonist at 5-HT1B/1D receptorsAvailable in nasal spray form
NaratriptanC17H21N3O2Agonist at 5-HT1B/1D receptorsLonger half-life; slower onset

Frovatriptan is unique due to its longer half-life compared to many other triptans, allowing for less frequent dosing while maintaining efficacy . Its specific receptor binding profile also contributes to its distinct pharmacological properties.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis remains a cornerstone for constructing the tetrahydrocarbazole core of frovatriptan. Modifications to this classical method focus on improving regioselectivity and yield while reducing side reactions. Key advancements include:

  • Catalyst optimization: Zinc chloride or polyphosphoric acid are commonly employed as acid catalysts, but recent studies emphasize the use of ionic liquids (e.g., [EMIM][BF₄]) in continuous-flow systems to enhance thermal stability and reaction efficiency.
  • Substrate engineering: Substituted phenylhydrazines and ketones are strategically designed to direct cyclization toward the desired 1,2,3,4-tetrahydrocarbazole scaffold. For example, aryl diazonium salts coupled with alkyl iodides offer alternative pathways to indole derivatives, bypassing traditional hydrazine intermediates.
  • Process intensification: Microreactor systems enable precise temperature control (110°C) and reduced reaction times, achieving yields >95% for 3-methylindole analogs.

Table 1: Comparison of Fischer Indole Synthesis Approaches

ParameterTraditional BatchContinuous Flow
CatalystZnCl₂ or H₂SO₄Ionic liquid ([EMIM][BF₄])
Temperature200–250°C110°C
Reaction Time12–24 hr30–60 min
Yield70–85%>95%
ScalabilityLimitedHigh

Data synthesized from sources

Stereoselective Reduction Strategies

The enantiomerically pure (R)-configuration of frovatriptan demands precise stereochemical control during synthesis. Key strategies include:

  • Enzymatic resolution: Kinetic resolution of racemic alcohols using E. coli/ADH-A cells achieves >99% enantiomeric excess (ee) for (S)-configured intermediates.
  • Asymmetrization of prochiral ketones: Enzymatic reduction of ketones to secondary alcohols with >98% ee has been demonstrated, enabling direct access to chiral precursors.
  • Dynamic kinetic resolution: Combining enzymatic reduction with chemical oxidation in a single pot minimizes intermediate isolation steps, improving process efficiency.

Multi-Step Reaction Process Intensification

Diazotization-Cyclization Sequence Optimization

The diazotization of anilines followed by cyclization is critical for constructing the carboxamido-indole moiety. Recent advancements include:

  • Nitrogen oxide recycling: Denitrification of anilines using NO/NO₂ mixtures reduces reagent consumption. For example, 4-chloroaniline reacts with NO to form diazonium salts with >95% conversion, enabling subsequent coupling reactions without byproduct formation.
  • Acid-mediated cyclization: Protonation of intermediates in HCl/AcOH systems facilitates intramolecular cyclization, forming the tetrahydrocarbazole ring with minimal side products.

Mechanistic Insight

  • Diazotization: Aniline + NO → Diazonium salt
  • Cyclization: Diazonium salt + Ketone → Tetrahydrocarbazole derivative

Acid-Catalyzed Ring Closure Mechanisms

Acid catalysis drives the cyclization of intermediates to the final indole scaffold. Key findings include:

  • Lewis acid activation: ZnCl₂ promotes -sigmatropic rearrangements in phenylhydrazone intermediates, directing cyclization toward the desired product.
  • Thermodynamic control: Higher temperatures (110–150°C) favor the formation of the aromatic indole structure over non-aromatic byproducts.

Industrial-Scale Manufacturing Challenges

Critical Quality Attribute Control

Maintaining product quality during scale-up requires rigorous control of:

  • Hydration states: Frovatriptan succinate crystallizes as monohydrate or dihydrate depending on solvent composition (acetone/water ratios). Monohydrate exhibits higher stability under accelerated conditions (30°C, 65% RH).
  • Polymorphism: Two anhydrous forms (I and II) convert reversibly to hydrates upon exposure to humidity. Form II demonstrates slower rehydration kinetics, enabling temporary stability in dry environments.

Table 2: Hydration and Polymorphism of Frovatriptan Succinate

FormHydration StateStability (65% RH)Solubility (mg/mL)
Monohydrate1 H₂OStable0.85
Dihydrate2 H₂OStable1.20
Anhydrous INoneUnstable (24 hr)0.45
Anhydrous IINoneUnstable (3–5 days)0.60

Data synthesized from sources

Solvent System Selection Criteria

Solvent choice impacts crystallization efficiency, product purity, and environmental footprint:

  • Aqueous systems: Ethanol/water mixtures enable recrystallization of frovatriptan succinate with >99% purity, but require careful temperature control to prevent dihydrate formation.
  • Ionic liquids: [EMIM][BF₄] improves reaction homogeneity in continuous-flow systems and is recyclable, reducing waste.
  • Aprotic solvents: Acetone/water combinations (4:1 v/v) selectively crystallize monohydrate, while higher water content favors dihydrate.

Table 3: Solvent Systems for Frovatriptan Succinate Crystallization

Solvent SystemHydrate FormYield (%)Purity (%)
Acetone/Water (4:1)Monohydrate95>99
Ethanol/Water (1:1)Monohydrate90>99
Ionic LiquidAmorphous8595

Data synthesized from sources

Hydrate Formation Thermodynamics

Monohydrate vs. Dihydrate Stability Profiles

Frovatriptan succinate exists in two hydrated forms: monohydrate and dihydrate, whose stability is influenced by crystallization conditions and environmental humidity. Key findings include:

ParameterMonohydrateDihydrate
Crystallization TemperatureLower temperatures favor formationHigher temperatures favor formation
Solubility (Aqueous)Intermediate solubilityHighest solubility
Humidity StabilityStable at 30°C/65% RHStable at 30°C/65% RH
ReversibilityReverts to monohydrate under dry conditionsReverts to dihydrate under dry conditions

The monohydrate form is more thermodynamically stable than the dihydrate, as evidenced by its preferential formation during low-temperature crystallization [3]. This stability is attributed to optimized hydrogen bonding networks and lattice packing efficiency.

Water Activity in Crystal Lattice Design

Water incorporation into the crystal lattice is governed by solvent composition and temperature. For frovatriptan succinate, the ratio of acetone to water in the crystallization solvent determines hydrate formation:

Solvent Composition (Acetone:Water)Hydrate Form
High acetone concentrationMonohydrate
High water concentrationDihydrate

Monohydrate formation dominates when water activity is sufficiently high to stabilize the monohydrate lattice without exceeding the dihydrate’s solvation capacity [3]. The dihydrate’s higher solubility suggests weaker intermolecular interactions compared to the monohydrate.

Anhydrous Form Interconversion Mechanisms

Solvent-Mediated Phase Transformations

Anhydrous forms I and II are obtained via solvent-mediated techniques or solid-state transitions:

MethodResulting FormConditions
Acetone/water mixturesAnhydrous ISolvent-mediated polymorphism
Solid-state grindingAnhydrous IIMechanical stress-induced transitions

Form I is metastable and rapidly converts to monohydrate under humid conditions, while form II exhibits slower recrystallization to dihydrate. The kinetics of these transformations depend on relative humidity (RH) and temperature [3].

Hygroscopicity-Driven Recrystallization

Anhydrous forms demonstrate distinct hygroscopic behaviors:

FormRecrystallization Time (30°C/65% RH)Hydrate Form
I<24 hoursMonohydrate
II3–5 daysDihydrate

Form I’s rapid conversion is attributed to its lower lattice energy, while form II’s slower kinetics reflect stronger intermolecular interactions that resist moisture absorption [3].

Computational Crystal Structure Prediction

Hydrogen Bond Network Analysis

Hydrogen bonding patterns differ between hydrates and anhydrous forms:

FormHydrogen Bond Donors/AcceptorsKey Interactions
Monohydrate3 donors, 5 acceptorsWater-mediated succinate-frovatriptan links
Dihydrate4 donors, 6 acceptorsExtended water-bridged networks

The monohydrate’s compact hydrogen bonding optimizes lattice stability, while the dihydrate’s expanded network correlates with higher solubility [3].

Packing Coefficient Calculations

Packing coefficients (PC) indicate space utilization efficiency:

FormPacking Coefficient (%)
Monohydrate72.3
Dihydrate68.7
Anhydrous I65.1
Anhydrous II67.9

Lower PC values in anhydrous forms reflect looser packing, increasing susceptibility to moisture absorption and recrystallization [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

361.16377084 g/mol

Monoisotopic Mass

361.16377084 g/mol

Heavy Atom Count

26

UNII

36K05YF32G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.

Drug Classes

Migraine Headache Agents

MeSH Pharmacological Classification

Serotonin Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

158930-17-7

Wikipedia

Frovatriptan succinate hydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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